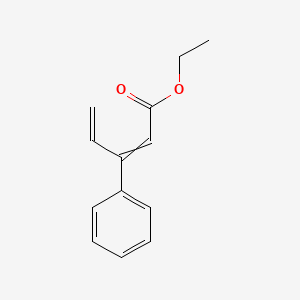

Ethyl 3-phenylpenta-2,4-dienoate

Description

Properties

CAS No. |

34260-86-1 |

|---|---|

Molecular Formula |

C13H14O2 |

Molecular Weight |

202.25 g/mol |

IUPAC Name |

ethyl 3-phenylpenta-2,4-dienoate |

InChI |

InChI=1S/C13H14O2/c1-3-11(10-13(14)15-4-2)12-8-6-5-7-9-12/h3,5-10H,1,4H2,2H3 |

InChI Key |

YXKDCLZQAKMBHX-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C=C(C=C)C1=CC=CC=C1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-phenylpenta-2,4-dienoate can be synthesized through various methods. One common approach involves the Knoevenagel condensation reaction, where benzaldehyde reacts with ethyl acetoacetate in the presence of a base such as piperidine. The reaction typically occurs under reflux conditions in ethanol, yielding this compound after purification .

Industrial Production Methods

Industrial production of this compound often employs catalytic processes to enhance yield and selectivity. Palladium-catalyzed cross-coupling reactions, such as the Negishi coupling, are widely used. These reactions involve the coupling of ethyl (E)- and (Z)-β-bromoacrylates with phenylboronic acid under controlled conditions to produce the desired ester with high stereoselectivity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-phenylpenta-2,4-dienoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.

Reduction: Reduction reactions can convert the ester to alcohols or alkanes.

Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like sodium methoxide (NaOMe) and sodium ethoxide (NaOEt) facilitate nucleophilic substitution reactions.

Major Products Formed

Oxidation: Formation of 3-phenylpenta-2,4-dienoic acid.

Reduction: Formation of 3-phenylpentanol.

Substitution: Formation of various substituted dienes depending on the nucleophile used.

Scientific Research Applications

Ethyl 3-phenylpenta-2,4-dienoate has diverse applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential use in drug development due to its unique chemical structure.

Industry: Utilized in the production of fragrances and flavoring agents due to its pleasant aroma.

Mechanism of Action

The mechanism of action of ethyl 3-phenylpenta-2,4-dienoate involves its interaction with various molecular targets. The conjugated diene structure allows it to participate in pericyclic reactions, such as Diels-Alder reactions, which are crucial in organic synthesis. Additionally, its ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can further interact with biological targets .

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The table below highlights key structural analogs, their substituents, and functional differences:

Key Observations :

- Electron-withdrawing groups (e.g., sulfonyl , isocyano ) increase electrophilicity, enhancing reactivity in nucleophilic additions.

- Extended alkyl chains (e.g., deca-2,4-dienoate ) reduce polarity, favoring hydrophobic interactions in flavor chemistry.

- Bulkier substituents (e.g., phenyl , bromophenylsulfonyl ) introduce steric hindrance, affecting regioselectivity in cycloadditions.

Q & A

Basic Research Questions

Q. What are the common synthetic methodologies for preparing Ethyl 3-phenylpenta-2,4-dienoate and its derivatives?

- Methodological Answer : this compound analogs are typically synthesized via condensation or cycloaddition reactions. For example, solvent-free conditions using ethyl 2-cyano-3-arylbut-2-enoate and N,N-dimethylformamide dimethyl acetal (DMF-DMA) yield derivatives like ethyl 2-cyano-5-(dimethylamino)-3-arylpenta-2,4-dienoate with high efficiency (75–90% yields) . Column chromatography (petroleum ether/EtOAc) is commonly used for purification .

Q. How is structural characterization of this compound performed post-synthesis?

- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and infrared (IR) spectroscopy are standard. For instance, ¹H NMR peaks at δ 7.32–7.25 (aromatic protons) and δ 6.57–5.98 (dienoate protons) confirm backbone structure, while IR absorption at ~2191 cm⁻¹ (C≡N) and 1674 cm⁻¹ (C=O) validates functional groups .

Advanced Research Questions

Q. How do solvent-free conditions impact the synthesis of this compound derivatives?

- Methodological Answer : Solvent-free methods enhance reaction efficiency by reducing side reactions and simplifying purification. For example, stirring ethyl 2-cyano-3-arylbut-2-enoate with DMF-DMA at room temperature for 24 hours under solvent-free conditions yields 85% product, avoiding solvent-induced steric hindrance .

Q. What strategies ensure regioselectivity in cycloaddition reactions involving this compound analogs?

- Methodological Answer : Steric and electronic effects guide regioselectivity. In [3+2]-cycloadditions with azomethine ylides, the electron-deficient dienoate preferentially reacts at the α,β-unsaturated ester site, forming pyrrolidine derivatives. Computational studies (e.g., DFT) predict transition states to rationalize selectivity .

Q. How do catalytic systems influence metathesis reactions of this compound derivatives?

- Methodological Answer : Grubbs-type catalysts (e.g., Hoveyda–Grubbs) promote cross-metathesis with alkenes, favoring E-isomer formation. For ethyl 3-methylhexa-2,4-dienoate, catalyst 9 achieves >98% selectivity for trans products, minimizing homodimerization (<4%) .

Data Analysis & Contradictions

Q. How can researchers resolve contradictions in reported yields for this compound synthesis?

- Methodological Answer : Discrepancies arise from reaction conditions (e.g., solvent vs. solvent-free). reports 85% yields under solvent-free conditions, while traditional methods (e.g., refluxing ethanol) may yield <70% due to side reactions. Systematic optimization (e.g., temperature, catalyst loading) is critical .

Q. What analytical techniques differentiate stereoisomers in this compound derivatives?

- Methodological Answer : High-resolution NMR (NOESY) and chiral HPLC separate stereoisomers. For example, cis vs. trans configurations in ethyl 5-(4-methoxyphenylamino)-3-phenylpenta-2,4-dienoate are distinguished via coupling constants (J = 12.8 Hz for trans) and NOE correlations .

Applications in Heterocycle Synthesis

Q. How are this compound derivatives utilized in synthesizing bioactive heterocycles?

- Methodological Answer : Enaminonitrile intermediates (e.g., ethyl 2-cyano-5-(dimethylamino)-3-arylpenta-2,4-dienoate) react with nucleophiles (amines, hydrazines) to form pyridones or pyrazoles. Heating with primary amines under solvent-free conditions yields 3-cyano-2-pyridones (60–92% yields) .

Safety & Handling

Q. What safety protocols are recommended for handling this compound in laboratory settings?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.